N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-naphthyloxy)propanamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-naphthyloxy)propanamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.17394160 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-naphthyloxy)propanamide and related compounds have been explored for their utility in heterocyclic synthesis. This compound serves as a key intermediate in synthesizing various pyrazole, pyridine, and pyrimidine derivatives, which are significant in medicinal chemistry and materials science (Fadda et al., 2012).
Immunomodulating Activity
Studies have shown that certain derivatives of this compound exhibit immunomodulating activity. This means they can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, potentially offering applications in immunotherapy and infectious disease treatment (Doria et al., 1991).
Antibacterial Properties
Research indicates that some Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, exhibit moderate to strong antibacterial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Asiri & Khan, 2010).
Anti-Cancer Activity
Compounds synthesized using 4-aminoantipyrine, which shares a structural similarity with the compound , have shown significant anti-cancer activity against human tumor breast cancer cell lines. This highlights its potential use in cancer research and drug development (Ghorab et al., 2014).
Synthesis of Oxazine Derivatives
The compound has been used in the synthesis of oxazine derivatives, showcasing its versatility in organic synthesis and potential applications in creating various bioactive molecules (Figueroa‐Valverde et al., 2014).
Theoretical StudiesIt has also been a subject of theoretical studies, where its derivatives have been synthesized and characterized, providing insight into the molecular structure and properties, which can aid in drug design and development [(Al-Amiery et al., 2012)]
Further Applications in Chemistry and Biology
Structural Characterization and Molecular Interactions :
- Research has focused on characterizing the structural aspects of this compound derivatives. Studies involve examining their hydrogen bonding patterns, molecular conformations, and crystal structures, which are crucial for understanding their chemical behavior and potential applications in materials science and molecular engineering (Mnguni et al., 2015).
Metal Complex Formation :
- This compound and its derivatives have been utilized to synthesize metal complexes. These complexes have been characterized using various spectroscopic techniques, offering potential applications in catalysis, materials science, and as models for biological systems (Palombo et al., 2019).
Antimicrobial and Anti-Proliferative Activities :
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This suggests potential applications in developing new antimicrobial agents and cancer therapeutics (Mansour et al., 2020).
Fluorescent Chemosensor Development :
- Studies have explored the use of these compounds in the development of fluorescent chemosensors, particularly for metal ion detection. This application is significant in environmental monitoring and in the development of diagnostic tools (Asiri et al., 2018).
Biological Evaluation as Enzyme Inhibitors :
- Some derivatives of this compound have been synthesized and evaluated for their potential as enzyme inhibitors. This research is crucial for the development of new drugs targeting specific enzymes related to various diseases (Saeed et al., 2015).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-naphthalen-2-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-22(24(29)27(26(16)3)20-11-5-4-6-12-20)25-23(28)17(2)30-21-14-13-18-9-7-8-10-19(18)15-21/h4-15,17H,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGPVZLBAFFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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